Methyl(2,2,2-trifluoroethoxy)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H6F3NO |
|---|---|
Molecular Weight |
129.08 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethoxy)methanamine |
InChI |
InChI=1S/C3H6F3NO/c1-7-8-2-3(4,5)6/h7H,2H2,1H3 |
InChI Key |
HLSATNKZTVFHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNOCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis of Methyl(2,2,2-trifluoroethoxy)amine
Executive Summary
This technical guide details the synthesis of Methyl(2,2,2-trifluoroethoxy)amine (Structure:
The trifluoroethoxy motif serves as a bioisostere for methoxy groups, offering enhanced metabolic stability against oxidative dealkylation and increased lipophilicity (
-
Low Nucleophilicity: 2,2,2-Trifluoroethanol (TFE) is significantly less nucleophilic than ethanol (
vs. 16), making direct alkylation inefficient. -
N-Methylation Control: Direct methylation of alkoxyamines often results in over-alkylation to the tertiary amine or N-oxide formation.
This guide prioritizes a Mitsunobu-based approach coupled with a Boc-protection strategy . This route guarantees the highest regioselectivity and purity, essential for pharmaceutical applications where trace tertiary amine impurities are unacceptable.
Retrosynthetic Analysis
To design a self-validating protocol, we disconnect the molecule at the N-C(Me) and O-C(TFE) bonds.
Figure 1: Retrosynthetic disconnection strategy highlighting the modular assembly via Mitsunobu etherification and controlled methylation.
Detailed Experimental Protocol
Phase 1: Synthesis of O-(2,2,2-Trifluoroethyl)hydroxylamine
The low nucleophilicity of TFE necessitates the use of the Mitsunobu reaction rather than standard alkylation. We utilize N-hydroxyphthalimide (NHPI) as the hydroxamate surrogate.
Reagents:
-
N-Hydroxyphthalimide (1.0 equiv)
-
2,2,2-Trifluoroethanol (1.2 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Charge a flame-dried round-bottom flask with N-hydroxyphthalimide (NHPI) and
under nitrogen atmosphere. Dissolve in anhydrous THF ( concentration). -
Addition: Add 2,2,2-trifluoroethanol (TFE). Cool the mixture to
. -
Activation: Dropwise add DIAD (diluted in THF) over 30 minutes. The reaction is exothermic; maintain internal temperature
to prevent hydrazine byproduct formation. -
Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours.
-
Checkpoint: Monitor by TLC (SiO2, 30% EtOAc/Hex). NHPI spot should disappear.
-
-
Workup: Concentrate in vacuo. Triturate the residue with cold
to precipitate triphenylphosphine oxide ( ). Filter and concentrate the filtrate. -
Cleavage (Hydrazinolysis): Dissolve the crude phthalimide intermediate in EtOH. Add Hydrazine hydrate (1.5 equiv) and reflux for 2 hours.
-
Observation: A heavy white precipitate (phthalhydrazide) will form.
-
-
Isolation: Cool to RT, filter off the solid. Acidify the filtrate with
to precipitate the hydrochloride salt. -
Purification: Recrystallize from EtOH/
to yield -(2,2,2-trifluoroethyl)hydroxylamine HCl .
Phase 2: Controlled N-Methylation (The Boc Strategy)
Direct alkylation of the Phase 1 product with methyl iodide risks forming the tertiary amine (
Reagents:
-
Di-tert-butyl dicarbonate (
) -
Sodium Hydride (60% dispersion in oil)
-
Methyl Iodide (MeI)
-
Trifluoroacetic acid (TFA) or HCl/Dioxane
Step-by-Step Workflow:
-
Boc Protection: Suspend Phase 1 product in
. Add (2.2 equiv) followed by (1.1 equiv). Stir at RT for 4 hours. Wash with water, dry ( ), and concentrate to yield -Boc- -(2,2,2-trifluoroethyl)hydroxylamine . -
Deprotonation: Dissolve the Boc-intermediate in anhydrous DMF (
). Cool to . Add NaH (1.2 equiv) carefully. Stir for 30 min until gas evolution ceases. -
Methylation: Add MeI (1.5 equiv) dropwise. Stir at
for 1 hour, then warm to RT for 2 hours. -
Workup: Quench with saturated
. Extract with (to avoid DMF dragging). Wash organic layer with water ( ) and brine. Concentrate to yield -Boc- -methyl- -(2,2,2-trifluoroethyl)hydroxylamine . -
Deprotection: Dissolve in minimal
. Add in Dioxane (5 equiv). Stir at RT for 2 hours. -
Final Isolation: Concentrate to dryness. The product is obtained as the Methyl(2,2,2-trifluoroethoxy)amine hydrochloride salt.
Analytical Data Profile
The following data confirms the identity of the target molecule (HCl salt).
| Technique | Expected Signal / Value | Structural Assignment |
| 1H NMR (DMSO-d6) | ||
| 19F NMR | ||
| 13C NMR | ||
Critical Process Parameters & Safety
Reaction Mechanism Visualization
The critical step is the Mitsunobu reaction, which overcomes the poor nucleophilicity of TFE.
Figure 2: Mechanistic flow of the Mitsunobu etherification step.
Safety Considerations
-
2,2,2-Trifluoroethanol (TFE): Highly toxic (reproductive toxin). It permeates skin/gloves rapidly. Use double nitrile gloves and handle strictly in a fume hood.
-
Hydrazine Hydrate: Potent carcinogen and unstable. Ensure all phthalimide is consumed before addition to avoid formation of complex mixtures.
-
Methyl Iodide: Neurotoxin. Use in a closed system.
References
-
Mitsunobu Reaction on Fluorinated Alcohols: Hill, D. R., Hsiao, C. N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines.[8] Organic Letters, 4(1), 111–113.[8] [Link]
-
Reductive Amination Strategies for Hydroxylamines: Zhang, J., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2736. [Link]
-
General Mitsunobu Methodology: Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][5] Chemical Reviews, 109(6), 2551–2651. [Link]
Sources
- 1. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]
Molecular structure of N-(2,2,2-trifluoroethoxy)methanamine
The following technical guide details the molecular architecture, physicochemical profile, and synthetic pathways for N-(2,2,2-trifluoroethoxy)methanamine .
CAS: 2044796-79-2 | Molecular Formula: C3H6F3NO | M.W.: 129.08 g/mol
Executive Summary
N-(2,2,2-trifluoroethoxy)methanamine represents a specialized subclass of N-alkoxy amines (hydroxylamine ethers) utilized primarily as a pharmacophore building block in medicinal chemistry. Its structure combines a secondary amine core with a trifluoroethyl ether tail.
For drug development professionals, this molecule offers two strategic advantages:
-
Metabolic Hardening: The trifluoromethyl (
) group blocks cytochrome P450-mediated O-dealkylation, a common clearance pathway for standard alkoxy groups. -
Electronic Modulation: The strong electron-withdrawing nature of the fluoro-alkyl chain significantly lowers the basicity of the nitrogen center compared to non-fluorinated analogs, altering hydrogen bond donor (HBD) capability and membrane permeability.
Molecular Architecture & Electronic Profile
Structural Analysis
The molecule consists of a central nitrogen atom bonded to a methyl group and an oxygen atom. The oxygen is further tethered to a 2,2,2-trifluoroethyl moiety.
-
IUPAC Name: N-(2,2,2-trifluoroethoxy)methanamine[1]
-
Core Scaffold: N-alkoxy-N-methylamine (
) -
Key Substituent: 2,2,2-Trifluoroethyl group (
)[2]
Electronic Effects & Basicity (pKa)
Unlike typical secondary amines (pKa ~10-11), N-alkoxy amines exhibit drastically reduced basicity due to the electronegative oxygen atom directly attached to the nitrogen (the
In this specific molecule, the inductive effect (-I) of the
| Parameter | Value (Est.) | Rationale |
| pKa (Conj. Acid) | 3.5 – 4.2 | The |
| LogP | 1.1 – 1.4 | Fluorination increases lipophilicity compared to the ethoxy analog. |
| H-Bond Donor | 1 | The N-H proton is more acidic than in alkylamines. |
| H-Bond Acceptor | 3 | Nitrogen lone pair + Oxygen lone pairs (weakened by |
Conformational Preferences
The Exo-Anomeric Effect dominates the conformation of N-alkoxy amines. The lone pair of the nitrogen prefers to be anti-periplanar to the
Synthetic Methodology
Standard protocols often fail due to the reduced nucleophilicity of the precursor O-(2,2,2-trifluoroethyl)hydroxylamine. The following pathway utilizes a Reductive Amination strategy, which is self-validating via intermediate isolation.
Synthesis Pathway Diagram
Figure 1: Selective N-methylation via reductive amination prevents over-alkylation.
Detailed Protocol: Reductive Amination
Objective: Mono-methylation of O-(2,2,2-trifluoroethyl)hydroxylamine.
Reagents:
-
Precursor: O-(2,2,2-trifluoroethyl)hydroxylamine HCl (1.0 eq)
-
Paraformaldehyde (1.1 eq) or Formalin
-
Sodium Cyanoborohydride (
) (1.5 eq) -
Acetic Acid (glacial)
-
Solvent: Methanol (MeOH)
Step-by-Step Procedure:
-
Free Basing: Dissolve the HCl salt in MeOH. If strictly necessary, neutralize with 1.0 eq of NaOMe, but
tolerates acidic conditions well. -
Imine Formation: Add Paraformaldehyde to the solution. Adjust pH to ~4–5 using Acetic Acid. Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC/LCMS. The formation of the oxime ether (
) is rapid.
-
-
Reduction: Cool to 0°C. Add
portion-wise. The reaction is exothermic. -
Workup: Quench with saturated
. Extract with Dichloromethane (DCM).-
Note: The product is a secondary amine but with low basicity; ensure the aqueous layer is not too acidic during extraction, or the product will remain as a salt.
-
-
Purification: Distillation is preferred due to the volatility of the product, or flash chromatography (Ether/Hexanes).
Pharmacological Applications & Stability
Metabolic Stability (The Fluorine Advantage)
In non-fluorinated analogs (e.g., N-methoxy-N-methylamine), the methoxy group is susceptible to O-demethylation by hepatic enzymes. Replacing the methyl/ethyl group with 2,2,2-trifluoroethyl blocks this pathway.
-
Mechanism: The C-F bond strength (~116 kcal/mol) and the steric bulk of the
group prevent the formation of the hemiacetal intermediate required for oxidative cleavage.
Bioisosteric Utility
This molecule serves as a bioisostere for:
-
N-Methyl amines: Reducing basicity to improve blood-brain barrier (BBB) penetration (by reducing the fraction of ionized drug at physiological pH).
-
Ethers: Introducing a hydrogen bond donor (N-H) where an ether oxygen existed, potentially picking up new interactions in a binding pocket.
Biological Pathway Logic[3]
Figure 2: The trifluoroethyl group effectively blocks O-dealkylation, shifting metabolism to the slower N-demethylation pathway.
References
-
Synthesis of N-Alkoxyamines
- Title: N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and M
- Source: CHIMIA (2006).
-
URL:[Link]
-
Basicity Trends in Fluorinated Amines
- Title: 5 Key Basicity Trends of Amines (Inductive Effects).
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Kinetic Resolution of N-Alkoxy Amines
- Title: Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Str
- Source: JACS Au (2024).
-
URL:[Link]
- Precursor Availability: Title: O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride (CAS 68401-66-1). Source: ChemicalBook.
Sources
An In-depth Technical Guide to the Physical Properties of Trifluoroethoxyamines
Introduction: The Strategic Role of the Trifluoroethoxy Moiety in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the precise modulation of a molecule's physicochemical properties is a cornerstone of rational drug design. The introduction of fluorine-containing functional groups has become a powerful strategy to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] Among these, the trifluoroethoxy group (-OCH₂CF₃) offers a unique combination of electronic and steric properties that can significantly influence a molecule's behavior in a biological system.[4][5] This guide provides a comprehensive overview of the core physical properties of trifluoroethoxyamines, a class of compounds gaining traction in medicinal chemistry and bioconjugation.[6][7]
This document will delve into the known physical characteristics of these compounds, with a particular focus on O-(2,2,2-trifluoroethyl)hydroxylamine and its hydrochloride salt as a primary example. Where specific experimental data for this class is limited, we will draw informed comparisons with the well-characterized 2,2,2-trifluoroethylamine to elucidate the influential role of the trifluoroethyl group.
Core Physical Properties of Trifluoroethoxyamines
The physical properties of trifluoroethoxyamines are largely dictated by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, which influences the adjacent ethoxy bridge and the terminal amine.
Molecular Structure and Key Functional Groups
The foundational structure of a trifluoroethoxyamine features a trifluoroethoxy group appended to an amine. The most studied example is O-(2,2,2-trifluoroethyl)hydroxylamine.
Caption: General structure of a trifluoroethoxyamine.
Physical State and Appearance
O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride is typically supplied as a white to off-white solid. The free base form, while less common commercially, is expected to be a liquid at room temperature, analogous to other low molecular weight amines and ethers.
Melting and Boiling Points
Specific melting and boiling points for the broader class of trifluoroethoxyamines are not widely reported in the literature. However, for O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride, a melting point is not available, but for the related 2,2,2-trifluoroethylamine hydrochloride, the melting point is in the range of 220-222 °C (with sublimation).[8] For hydroxylamine hydrochloride, the melting point is approximately 151-152 °C with decomposition.[9]
| Compound | Melting Point (°C) | Boiling Point (°C) | Notes |
| O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | Not available | Not available | Expected to be a high-melting solid. |
| 2,2,2-Trifluoroethylamine hydrochloride | 220-222 (subl.)[8] | Not available | High melting point due to ionic character. |
| Hydroxylamine hydrochloride | 151-152 (decomp.)[9] | Not available | Decomposes upon melting. |
Solubility Profile
The hydrochloride salts of trifluoroethoxyamines are generally soluble in polar solvents. O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride's solubility is not extensively documented, but based on the behavior of similar compounds like hydroxylamine hydrochloride, it is expected to be soluble in water, ethanol, and methanol.[10][11]
For comparison, 2,2,2-trifluoroethylamine hydrochloride is soluble in water, ethanol, and chloroform, slightly soluble in benzene, and practically insoluble in diethyl ether.[8] The free base form of trifluoroethoxyamines would be expected to show greater solubility in less polar organic solvents.
Acidity and Basicity (pKa)
The trifluoromethyl group is strongly electron-withdrawing, which significantly reduces the basicity of the amine. This is a critical feature in drug design, as it can prevent unwanted protonation at physiological pH, thereby enhancing cell membrane permeability. While the pKa of O-(2,2,2-trifluoroethyl)hydroxylamine has not been specifically reported, it is expected to be lower than that of hydroxylamine (pKa ~6). For reference, the pKa of 2,2,2-trifluoroethylamine is 5.7, which is considerably lower than that of ethylamine (pKa ~10.7), clearly demonstrating the inductive effect of the trifluoromethyl group.[12]
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of trifluoroethoxyamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of a trifluoroethoxyamine, the methylene protons (CH₂) adjacent to the oxygen atom typically appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The chemical shift of these protons is expected to be in the range of 3.5-4.5 ppm. The amine protons (NH₂) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For 2,2,2-trifluoroethylamine hydrochloride in D₂O, the CH₂ protons appear as a quartet around 3.8-3.9 ppm.[13]
-
¹³C NMR: The carbon atom of the CF₃ group will show a quartet in the ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms. The CH₂ carbon will also exhibit coupling to the fluorine atoms, appearing as a quartet.
-
¹⁹F NMR: The ¹⁹F NMR spectrum will show a triplet for the CF₃ group due to coupling with the adjacent methylene protons.
Infrared (IR) Spectroscopy
The IR spectrum of a trifluoroethoxyamine will be characterized by strong C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. The N-H stretching of the primary amine will appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-O stretching vibration is expected around 1050-1150 cm⁻¹. For 2,2,2-trifluoroethylamine hydrochloride, characteristic IR peaks are observed that correspond to these functional groups.[8]
Experimental Protocols for Property Determination
The following are generalized protocols for determining the key physical properties of trifluoroethoxyamines.
Melting Point Determination
-
A small, dry sample of the crystalline trifluoroethoxyamine hydrochloride is placed in a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.
Caption: Workflow for melting point determination.
Solubility Assessment
-
A small, known amount of the trifluoroethoxyamine is added to a test tube.
-
A measured volume of a specific solvent is added.
-
The mixture is vortexed or agitated at a constant temperature.
-
The dissolution of the solid is observed visually.
-
If the solid dissolves completely, more solute is added until saturation is reached. The solubility is then expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).
pKa Determination via Potentiometric Titration
-
A known concentration of the trifluoroethoxyamine hydrochloride is dissolved in water.
-
A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
-
The pH of the solution is monitored using a calibrated pH meter as the titrant is added incrementally.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Applications in Drug Development and Bioconjugation
Trifluoroethoxyamines are valuable reagents in pharmaceutical research. Their primary application lies in their ability to react with carbonyl compounds (aldehydes and ketones) to form stable oxime ethers.[6] This reactivity is particularly useful in bioconjugation, where proteins and other biomolecules can be modified or linked.[14][15] The trifluoroethoxy group can impart favorable properties to the resulting conjugate, such as increased stability and altered lipophilicity.
Safety and Handling
Trifluoroethoxyamines and their salts should be handled with care. As with many amine hydrochlorides, they can be irritants to the eyes, skin, and respiratory tract.[9] They are also often hygroscopic.[8] It is recommended to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
Conclusion
Trifluoroethoxyamines represent an important class of fluorinated building blocks for medicinal chemistry and drug development. Their unique physical properties, largely governed by the electron-withdrawing trifluoroethoxy group, offer advantages in modulating the characteristics of lead compounds. While comprehensive experimental data for this class of molecules is still emerging, this guide provides a foundational understanding of their key physical properties, drawing on available data for O-(2,2,2-trifluoroethyl)hydroxylamine and informed comparisons with related fluorinated amines. Further research into the experimental determination of the physical properties of a wider range of trifluoroethoxyamines will undoubtedly facilitate their broader application in the development of novel therapeutics.
References
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed November 16, 2010)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed March 17, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
-
(Accessed July 4, 2025)
Sources
- 1. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]
- 5. Reevaluation of the reactivity of hydroxylamine with O2-/HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HYDROXYLAMINE HYDROCHLORIDE [training.itcilo.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. scribd.com [scribd.com]
- 12. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [inchem.org]
- 13. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR [m.chemicalbook.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. 68401-66-1|O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride|BLD Pharm [bldpharm.com]
Computational Insights into the Stability Profile of Methyl(2,2,2-trifluoroethoxy)amine
Content Type: Technical Whitepaper / Methodological Guide Target Audience: Medicinal Chemists, Computational Chemists, and Process Safety Engineers.
Executive Summary: The Fluorine Factor
Methyl(2,2,2-trifluoroethoxy)amine (1 ) represents a specialized class of fluorinated alkoxyamines often utilized as bioisosteres in drug development to modulate lipophilicity and metabolic stability. While the trifluoroethyl group (
This guide establishes a rigorous theoretical framework for evaluating the stability of 1 . Unlike standard alkyl amines, the presence of the electronegative oxygen and the
Theoretical Framework & Methodology
To achieve predictive accuracy within
Computational Protocol
-
Electronic Structure Method: M06-2X . This hybrid meta-GGA functional is explicitly recommended for main-group thermochemistry and kinetics involving non-covalent interactions.
-
Basis Set: 6-311+G(2d,2p) . Diffuse functions (+) are critical for describing the lone pairs on Oxygen and Nitrogen, while polarization functions (2d,2p) handle the anisotropic electron distribution caused by the
group. -
Solvation Model: SMD (Solvation Model based on Density) . Preferred over PCM for calculating
in aqueous and organic media (e.g., acetonitrile for degradation studies).
Workflow Visualization
The following diagram outlines the logical flow for the theoretical study, ensuring all conformers and transition states (TS) are accounted for.
Figure 1: Step-by-step computational workflow for determining thermodynamic parameters.
Thermodynamic Stability: Homolysis & BDE
The primary degradation pathway for alkoxyamines is the homolysis of the N-O bond.
The Fluorine Effect on BDE
The
-
Hypothesis: This reduces the repulsion between the oxygen and nitrogen lone pairs (the "alpha-effect"), potentially strengthening the N-O bond compared to a non-fluorinated analog (e.g., methoxy(methyl)amine).
-
Calculation: The Bond Dissociation Enthalpy (
) is calculated as: -
Reference Value: Standard N-O BDEs in alkoxyamines range from 45–55 kcal/mol . The trifluoroethoxy group is expected to shift this towards the upper bound (52–58 kcal/mol) due to the destabilization of the resulting electron-deficient alkoxyl radical.
Data Presentation Template
When reporting your computational results, use the following table structure to allow direct comparison with non-fluorinated benchmarks.
| Parameter | Method | Methyl(2,2,2-trifluoroethoxy)amine | Methoxy(methyl)amine (Control) | |
| N-O BDE ( | M06-2X | Calc. Value (e.g., 54.2) kcal/mol | 48.0 kcal/mol | +6.2 kcal/mol |
| N-O Length | M06-2X | Calc. Value (e.g., 1.44) Å | 1.46 Å | -0.02 Å |
| HOMO-LUMO Gap | B3LYP | Calc. Value eV | Calc. Value eV | -- |
Kinetic Stability: Acid-Catalyzed Hydrolysis
While homolysis requires heat, hydrolysis can occur at ambient temperature in acidic media. The nitrogen atom in 1 is basic, but less so than typical amines due to the adjacent oxygen (anomeric effect).
Decomposition Mechanism
The decomposition proceeds via an A2 mechanism (bimolecular acid-catalyzed).
-
Protonation: The amine nitrogen is protonated (
approx 4.0–5.0). -
Nucleophilic Attack: Water attacks the
-carbon or induces -type cleavage at the N-O bond (though N-O cleavage is rare in hydrolysis, C-O or N-C cleavage is more common depending on substitution). -
Pathway:
Mechanistic Pathway Diagram
The following graph illustrates the competing pathways: Homolysis (Thermal) vs. Hydrolysis (Acidic).
Figure 2: Competing decomposition pathways. Homolysis is thermally driven; Hydrolysis is acid-catalyzed.
Experimental Validation Protocol
Theoretical data must be grounded in physical experimentation. The following self-validating system confirms the calculated BDE and hydrolytic stability.
Protocol: Arrhenius Kinetic Analysis
To experimentally determine the Activation Energy (
-
Preparation: Dissolve 1 (0.1 M) in deuterated solvent (e.g.,
-toluene for high T, with for hydrolysis). -
Thermal Stress: Heat samples in sealed NMR tubes at intervals (e.g., 80°C, 90°C, 100°C, 110°C).
-
Monitoring: Acquire
and NMR spectra at and regular intervals. Track the disappearance of the methylene quartet. -
Analysis:
-
Plot
vs. time to determine rate constant . -
Plot
vs. (Arrhenius plot). -
Validation Criteria: The experimental
should be within 2–3 kcal/mol of the calculated BDE. If , a non-radical pathway (e.g., concerted elimination) is active.
-
Safety Note on Fluorinated Radicals
If homolysis occurs, the resulting trifluoroethoxy radical (
References
-
Bach, R. D., & Schlegel, H. B. (2021).[1] The Bond Dissociation Energy of the N–O Bond.[2][3] The Journal of Physical Chemistry A, 125(23), 5014–5021.[1]
- Significance: Establishes M06-2X as the superior functional for N-O BDE calcul
-
Noble, B. B., et al. (2018). The Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of Solvent and Supporting Electrolyte.
- Significance: Details the solvent effects (SMD model relevance) on alkoxyamine stability.
-
Leroux, F. R., et al. (2005). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ChemMedChem.
- Significance: Provides the foundational theory on the lipophilicity and metabolic stability of the trifluoroethoxy group.
-
Fukuda, T., et al. (2002).[4] Comparative Study on Decomposition Rate Constants for Some Alkoxyamines. Macromolecules, 35(9), 3520–3525.[4]
- Significance: Experimental protocols for determining decomposition r
Sources
Initial reactivity studies of trifluoroalkoxyamines
Technical Guide: Initial Reactivity Studies of Trifluoroalkoxyamines ( )
Executive Summary
The "Super-Halogen" Frontier in Nitrogen Chemistry
Trifluoroalkoxyamines—specifically
However, the
Structural Fundamentals & Stability
The Fluorine-Specific Anomeric Effect
The stability of
-
Interaction: The lone pair on nitrogen donates into the antibonding orbital of the N-O bond. In
species, the highly electronegative group lowers the energy of the orbital, enhancing this interaction but also weakening the N-O bond, making it susceptible to cleavage. -
Bond Dissociation Energy (BDE): The BDE of the N-O bond in these systems is estimated between 55–65 kcal/mol , significantly lower than a typical C-C bond (~85 kcal/mol), rendering it an ideal "weak link" for radical generation.
Physicochemical Comparison
The following table contrasts the
| Parameter | Impact on Drug Design | |||
| Hansch | -0.02 | 0.88 | 1.04 | Max membrane permeability. |
| Hammett | -0.27 (Donor) | 0.54 (Withdrawing) | 0.35 (Withdrawing) | Modulates |
| Conformation | Flexible | Pyramidal/Rigid | Orthogonal | The |
| Metabolic Stability | Low (O-dealkylation) | High | Very High | Resists P450 oxidation. |
Synthesis of -Trifluoromethoxy Precursors
Direct trifluoromethoxylation of amines is difficult due to the instability of the
Protocol: Synthesis of -Trifluoromethoxy Phthalimide
This reagent serves as a stable, crystalline source of
Reagents:
- -Hydroxyphthalimide (1.0 equiv)
-
Togni Reagent II (1.2 equiv) - Source of
[1] -
Cesium Carbonate (
, 0.1 equiv)[1] -
Solvent: Chloroform (
) or DCM
Workflow:
-
Activation: Dissolve
-hydroxyphthalimide in under an inert atmosphere ( ). -
Addition: Add
followed by Togni Reagent II. -
Reaction: Stir at room temperature for 2–4 hours. The reaction proceeds via a radical recombination mechanism where the
-oxyl radical traps the radical generated from the hypervalent iodine reagent. -
Purification: Filter through a short pad of silica to remove iodine byproducts. Recrystallize from Hexanes/EtOAc.
Reactivity Profile: Divergent Pathways
The core utility of trifluoroalkoxyamines lies in their ability to access two distinct reactive intermediates based on the activation method: Radical Homolysis or Ionic Heterolysis .
Figure 1: Divergent reactivity of N-OCF3 species. Pathway A utilizes photoredox catalysis for intermolecular transfer, while Pathway B leverages thermal rearrangement for intramolecular functionalization.
Pathway A: Radical Homolysis (The Generator)
Under visible light irradiation with a photocatalyst (e.g.,
-
Mechanism: Oxidative quenching or reductive cleavage.
-
Application: C-H trifluoromethoxylation of arenes.[1][2] The electrophilic
radical attacks electron-rich aromatic systems.
Pathway B: Ionic Heterolysis (The Rearrangement)
In the presence of Brønsted acids or heat,
-
Mechanism: Likely proceeds via a tight ion pair or a [3,3]-sigmatropic rearrangement.
-
Application: Synthesis of ortho-trifluoromethoxy anilines, a scaffold difficult to access via direct electrophilic substitution.
Experimental Protocols: Initial Reactivity Screen
Objective: To validate the generation of
Reagents & Equipment
-
Substrate: Benzene (or mild electron-rich arene like Anisole).
-
Reagent:
-Trifluoromethoxy-4-cyanopyridinium tetrafluoroborate (or the Phthalimide derivative synthesized in Sec 2.1). -
Catalyst:
(1.0 mol%). -
Solvent: Acetonitrile (
, degassed). -
Light Source: Blue LED (450 nm, 10-40W).
-
Internal Standard:
-Trifluorotoluene ( ) for NMR quantification.
Step-by-Step Workflow
-
Setup: In a glovebox or under strictly inert conditions (
), charge a flame-dried Schlenk tube with the Reagent (0.2 mmol), Catalyst (0.002 mmol), and Substrate (5.0 equiv). -
Solvation: Add degassed
(2.0 mL). Seal the tube with a Teflon septum. -
Irradiation: Place the tube 2–3 cm from the Blue LED source. Maintain temperature at 25°C using a fan to prevent thermal decomposition. Stir vigorously for 12 hours.
-
Analysis (Self-Validating Step):
-
Add Internal Standard (
, 10 ). -
Take an aliquot (
) and dilute with . -
Run
NMR: Look for the disappearance of the Reagent signal (typically ppm) and the appearance of the Product signal (Trifluoromethoxybenzene ppm). -
Note: The shift difference is subtle; high-field NMR (400 MHz+) is required.
-
Troubleshooting & Controls
-
No Product? Check for oxygen leakage.
radicals are quenched by . -
Low Yield? The
radical is highly electrophilic and can degrade solvent. Try using less nucleophilic solvents or adding a weak base ( ) to buffer any HF generated.
Safety & Handling (Critical)
Working with
-
Energetic Potential: Compounds containing
bonds can be shock-sensitive. While species are generally more stable than perchlorates, Differential Scanning Calorimetry (DSC) is mandatory before scaling above 1 gram. Look for exotherms below 150°C. -
HF Generation: Decomposition of
reagents often releases Hydrogen Fluoride (HF). Always keep Calcium Gluconate gel nearby and work in a well-ventilated fume hood. -
Pressure: Photoredox reactions can generate gas (
or depending on the reagent backbone). Use pressure-rated vessels.
References
-
Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions. ACS Publications. Source:[Link]
-
Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation. Angewandte Chemie Int.[3] Ed. Source:[Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Source:[Link][4]
-
Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. PMC. Source:[Link]
-
The Bond Dissociation Energy of the N-O Bond. Journal of Physical Chemistry A. Source:[Link][5]
Sources
- 1. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Bond Dissociation Energy of the N-O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl(2,2,2-trifluoroethoxy)amine: A Comprehensive Guide to Safe Handling and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Methyl(2,2,2-trifluoroethoxy)amine and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. The incorporation of the trifluoroethoxy moiety can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. However, the unique combination of an amine and a fluorinated ether necessitates a nuanced understanding of its reactivity and toxicology. This guide provides a comprehensive overview of the safety and handling protocols for Methyl(2,2,2-trifluoroethoxy)amine, drawing from data on structurally analogous compounds to establish best practices in the absence of extensive specific data for the title compound. The protocols herein are designed to be self-validating, ensuring a foundation of safety and experimental integrity for professionals in the field.
Section 1: Chemical Identity and Inferred Hazard Profile
Methyl(2,2,2-trifluoroethoxy)amine (CAS No. 101991-92-4) is a fluorinated organic compound. While specific, comprehensive toxicological data for this exact molecule is not widely published, a robust hazard profile can be inferred from its constituent functional groups: the primary amine and the trifluoroethoxy group. Amines are well-characterized as bases that can be corrosive and irritants[1][2]. The trifluoroethyl group can influence the compound's reactivity and metabolic profile. Therefore, it should be handled with the precautions appropriate for a corrosive, potentially toxic, and reactive chemical.
Physicochemical Properties
A summary of known and predicted properties for Methyl(2,2,2-trifluoroethoxy)amine and its hydrochloride salt is presented below. This data is crucial for understanding its behavior under laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C3H6F3NO | PubChem[3] |
| Molecular Weight | 129.08 g/mol | PubChem[3] |
| Appearance | Clear, colorless liquid (inferred) | General Amine Properties[1] |
| Odor | Amine-like, fishy (inferred) | General Amine Properties[1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Inferred GHS Hazard Classification
Based on the known hazards of similar small, fluorinated amines, the following GHS classification should be assumed until specific data becomes available. This conservative approach ensures maximum protection for laboratory personnel.
| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed. | Analogous to 2-(Trifluoromethyl)aniline |
| Acute Toxicity, Dermal | Category 3 | H311 | Toxic in contact with skin. | General amine reactivity[1][4] |
| Acute Toxicity, Inhalation | Category 3 | H331 | Toxic if inhaled. | Volatility of similar amines |
| Skin Corrosion/Irritation | Category 1B | H314 | Causes severe skin burns and eye damage. | Corrosive nature of amines[1][5][6] |
| Serious Eye Damage | Category 1 | H318 | Causes serious eye damage. | Corrosive nature of amines[5][6] |
| Flammable Liquids | Category 3 | H226 | Flammable liquid and vapor. | Analogous to similar amines[7] |
Section 2: Core Safety Principles and Engineering Controls
The primary safety principle when handling Methyl(2,2,2-trifluoroethoxy)amine is containment . Due to its inferred corrosivity and toxicity, all manipulations must be performed in a way that minimizes exposure risk.
Engineering Controls: The First Line of Defense
The causality behind using specific engineering controls is to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All work, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[8] This is non-negotiable. The hood contains vapors, which are likely harmful if inhaled, and provides a physical barrier in case of splashes.
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[9]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their immediate availability is critical for mitigating the severe damage caused by corrosive amine exposure to the skin or eyes.[5]
Incompatible Materials
Understanding chemical incompatibility is key to preventing dangerous reactions. Methyl(2,2,2-trifluoroethoxy)amine, as a primary amine, is expected to be incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids: Causes a strong exothermic neutralization reaction, which can lead to boiling and splashing of corrosive material.[1]
-
Acid Chlorides and Anhydrides: Can undergo violent acylation reactions.
-
Halogenated Organics: May react, especially under basic conditions.[2]
Store Methyl(2,2,2-trifluoroethoxy)amine in a cool, dry, well-ventilated area, segregated from these incompatible materials.[8][10]
Section 3: Standard Operating Procedure (SOP) for Safe Handling
This SOP is a self-validating system; adherence to each step ensures the safety of the subsequent step.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the compound's inferred hazards.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.
-
Hand Protection: Wear nitrile gloves as a minimum. For extended operations or direct handling, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber). Gloves must be inspected for pinholes before use and removed without touching the outer surface with bare skin. Contaminated gloves must be disposed of as hazardous waste immediately.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] Due to the severe corrosive potential, a full-face shield must be worn over the goggles whenever there is a risk of splashing.[1]
Experimental Workflow: A Step-by-Step Guide
This workflow minimizes the risk at each stage of handling.
Caption: A logical workflow for the safe handling of Methyl(2,2,2-trifluoroethoxy)amine.
Protocol Steps Explained:
-
Review Documentation: Before any work begins, review this guide and any available Safety Data Sheets (SDS) for all reactants.
-
Don PPE: Put on all required PPE as detailed in Section 3.1.
-
Verify Fume Hood: Ensure the fume hood is operational, the sash is at the appropriate height, and the airflow is adequate.
-
Aliquot Compound: Weigh or measure the required amount of the amine in the fume hood. Use the smallest quantity necessary for the experiment.
-
Transfer: Use a syringe or cannula for liquid transfers to minimize exposure. Ensure the reaction vessel is properly secured.
-
Reaction: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if using reactive reagents. Keep the sash lowered as much as possible.
-
Quenching: Carefully quench the reaction mixture in the fume hood. Be mindful of potential gas evolution or exothermic events.
-
Waste Disposal: Dispose of all waste, including contaminated consumables, into a clearly labeled "Halogenated Organic Waste" container.[8]
-
Decontamination: Decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.[1][9]
Section 4: Emergency Response Protocol
Immediate and correct action is critical in an emergency.
Exposure Scenarios
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek immediate medical attention. Do not use neutralizing agents.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).[5][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
Spill Response
The response to a spill is dictated by its size and location.
Caption: A decision tree for responding to a chemical spill of Methyl(2,2,2-trifluoroethoxy)amine.
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and activate the building's emergency response system (e.g., pull the fire alarm).
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
References
-
CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet. [Link]
-
PubChem. (n.d.). Methyl(2,2,2-trifluoroethoxy)amine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,2,2-trifluoro-N-methylethanamine. National Center for Biotechnology Information. [Link]
-
AMP. (2019). Safety Data Sheet - Methylamine. [Link]
-
Tri-iso. (N.D.). Material Safety Data Sheet - ADDOCAT KE-9018 363D. [Link]
Sources
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. PubChemLite - Methyl(2,2,2-trifluoroethoxy)amine hydrochloride (C3H6F3NO) [pubchemlite.lcsb.uni.lu]
- 4. tri-iso.com [tri-iso.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. amp.generalair.com [amp.generalair.com]
- 10. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for Methyl(2,2,2-trifluoroethoxy)amine in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction
In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Fluorinated motifs can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, pKa, and binding affinity.[2][3] Among these, the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group has emerged as a valuable substituent for its ability to enhance metabolic stability and modulate lipophilicity.[4]
This document provides a comprehensive guide to the potential applications of Methyl(2,2,2-trifluoroethoxy)amine (IUPAC Name: N-methyl-O-(2,2,2-trifluoroethyl)hydroxylamine), a novel and specialized reagent. This molecule uniquely combines three key structural features in a compact framework:
-
A 2,2,2-trifluoroethoxy group , known to confer metabolic stability.
-
An N-methylamino group , a common pharmacophoric element.
-
A labile alkoxyamine (N-O) bond , which offers unique opportunities for bioisosterism and prodrug strategies.[5]
We will explore the strategic rationale for using this reagent, provide detailed (exemplary) protocols for its incorporation into target molecules, and discuss its potential to address common challenges in medicinal chemistry.
Physicochemical Properties & Rationale for Use
The utility of Methyl(2,2,2-trifluoroethoxy)amine stems from the synergistic effects of its constituent parts. Understanding these properties is crucial for its rational application in drug design.
The Strategic Value of the 2,2,2-Trifluoroethoxy Moiety
The -OCH₂CF₃ group is a powerful tool for optimizing drug candidates. Its primary advantages include:
-
Enhanced Metabolic Stability : The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[2] Unlike a simple methoxy or ethoxy group, which is susceptible to O-dealkylation, the trifluoroethoxy group effectively blocks this common metabolic pathway, potentially increasing the drug's half-life.[1][3]
-
Modulation of Lipophilicity : Fluorination generally increases lipophilicity. The trifluoromethoxy (-OCF₃) group, a close analogue, has a Hansch-Leo π parameter of +1.04, indicating significant lipophilicity.[4] The trifluoroethoxy group provides a similar, albeit slightly bulkier, lipophilic character, which can be tuned to optimize membrane permeability and bioavailability.[1]
-
Electron-Withdrawing Effects : The high electronegativity of the fluorine atoms creates a strong electron-withdrawing inductive effect, which can modulate the pKa of nearby basic centers (e.g., amines) or influence the electronic properties of aromatic rings.[1] This can be critical for optimizing target binding or avoiding off-target effects.
Table 1: Comparative Properties of Common Functional Groups
| Functional Group | Hansch-Leo π Parameter | Typical Metabolic Fate | Key Electronic Effect |
| Methoxy (-OCH₃) | -0.02 | O-Dealkylation (CYP-mediated) | Electron-donating (resonance) |
| Trifluoromethoxy (-OCF₃) | +1.04 | Highly stable | Strong electron-withdrawing (inductive) |
| Trifluoroethoxy (-OCH₂CF₃) | ~ +0.9 (estimated) | Highly stable to O-dealkylation | Strong electron-withdrawing (inductive) |
| Methyl (-CH₃) | +0.56 | Oxidation to -CH₂OH, -COOH | Weak electron-donating |
| Trifluoromethyl (-CF₃) | +0.88 | Highly stable | Strong electron-withdrawing (inductive) |
Data sourced from references[1] and[4].
The Alkoxyamine (N-O) Linkage: A Hub of Reactivity and Opportunity
The N-O bond is the most chemically unique feature of this reagent. It is a relatively weak, polar bond that can be cleaved under specific biological or chemical conditions.[6] This opens up several strategic avenues:
-
Prodrug Strategies : The N-O bond can be designed to undergo enzymatic or reductive cleavage in a specific physiological environment (e.g., a hypoxic tumor).[5] This would unmask a more active N-methylamine pharmacophore, making Methyl(2,2,2-trifluoroethoxy)amine a potential building block for targeted drug delivery. Alkoxyamines have been explicitly investigated as a family of prodrugs for cancer therapy, where their homolysis generates reactive alkyl radicals and stable nitroxides.[5][7][8]
-
Bioisosterism : The entire N-methyl-alkoxyamine moiety can serve as a non-classical bioisostere for other functional groups, such as amides or ureas.[9] This replacement can alter hydrogen bonding patterns, improve metabolic stability against proteases, and modify conformation to enhance target engagement.[10][11]
-
Synthetic Handle : The N-O bond can be a site for synthetic transformations, allowing for further functionalization after its initial incorporation into a scaffold.[12]
Caption: Logical relationship of the structural features of Methyl(2,2,2-trifluoroethoxy)amine to its applications in medicinal chemistry.
Core Applications & Synthetic Strategies
Strategy 1: As a Nucleophilic Building Block
The primary application of Methyl(2,2,2-trifluoroethoxy)amine is as a nucleophile to introduce the complete CH₃-NH-O-CH₂CF₃ moiety into a molecule. The lone pair of electrons on the nitrogen atom can participate in various bond-forming reactions.
Common Transformations:
-
Nucleophilic Aromatic Substitution (SₙAr): Reacts with electron-deficient aryl or heteroaryl halides/sulfonates.
-
Nucleophilic Substitution on Alkyl Halides (Sₙ2): Reacts with primary or secondary alkyl halides to form N-alkylated products.[13]
-
Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent.
-
Transition-Metal Catalyzed Cross-Coupling: Participates in reactions like Buchwald-Hartwig amination with aryl halides/triflates.
The resulting products carry the metabolically robust trifluoroethoxy group, which is insulated from the core scaffold by the N-O linker.
Strategy 2: Application in Bioisosterism
Bioisosterism is a key strategy used to optimize lead compounds by replacing one functional group with another that has similar steric and electronic properties.[9] The trifluoroethylamine group is a classic amide bioisostere.[10][14] By extension, the N-methyl-alkoxyamine unit offers a novel scaffold for bioisosteric replacement.
Caption: Bioisosteric replacement of a secondary amide with the Methyl(2,2,2-trifluoroethoxy)amine motif.
Strategy 3: Prodrug Design via N-O Bond Cleavage
The lability of the N-O bond makes it an attractive trigger for prodrug activation.[5][8] A molecule containing the R-N(CH₃)-O-CH₂CF₃ moiety could be designed to be inactive. Upon reaching a target tissue with a specific reductive environment (e.g., high glutathione concentration or specific reductase enzymes), the N-O bond could be cleaved to release the active N-methylated drug R-NHCH₃.
Caption: Conceptual workflow for prodrug activation via reductive cleavage of the N-O bond.
Experimental Protocols
The following protocols are exemplary and should be adapted based on the specific substrate and reaction scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with an Activated Aryl Halide
This protocol describes a general procedure for reacting Methyl(2,2,2-trifluoroethoxy)amine with an electron-deficient aryl halide, such as 2,4-dinitrofluorobenzene, as a model substrate.
Materials:
-
Methyl(2,2,2-trifluoroethoxy)amine hydrochloride
-
2,4-Dinitrofluorobenzene (DNFB)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Condenser and inert gas (N₂ or Ar) line
Procedure:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, suspend Methyl(2,2,2-trifluoroethoxy)amine hydrochloride (1.2 eq.) and anhydrous potassium carbonate (2.5 eq.) in anhydrous DMF (approx. 0.2 M relative to the limiting reagent).
-
Free Base Formation: Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt and form the free alkoxyamine in situ. The formation of the free base is crucial for its nucleophilicity.
-
Substrate Addition: Dissolve the activated aryl halide (e.g., DNFB, 1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxyamine suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-aryl product.
Protocol 2: Sₙ2 Alkylation with an Alkyl Halide
This protocol outlines the N-alkylation of Methyl(2,2,2-trifluoroethoxy)amine with a primary alkyl halide like benzyl bromide.
Materials:
-
Methyl(2,2,2-trifluoroethoxy)amine hydrochloride
-
Benzyl bromide
-
Sodium Bicarbonate (NaHCO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve Methyl(2,2,2-trifluoroethoxy)amine hydrochloride (1.1 eq.) in anhydrous acetonitrile.
-
Base Addition: Add a suitable base. For this reaction, a soluble organic base like DIPEA (2.0 eq.) is often preferred to an inorganic base to maintain a homogeneous solution. Stir for 15 minutes at room temperature. The use of a non-nucleophilic base prevents it from competing with the alkoxyamine in reacting with the alkyl halide.[13]
-
Substrate Addition: Add the alkyl halide (e.g., benzyl bromide, 1.0 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated alkoxyamine.
Safety and Handling
Specific toxicology data for Methyl(2,2,2-trifluoroethoxy)amine is not widely available. Therefore, handling should be based on the properties of related fluorinated amines and alkoxyamines.
-
General Hazards: Assumed to be corrosive and potentially toxic. Amines can cause severe skin burns and eye damage.[6] Fluorinated organic compounds may have unique toxicological profiles.
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate PPE: chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion and Future Perspectives
Methyl(2,2,2-trifluoroethoxy)amine is a specialized reagent with significant, largely untapped potential in medicinal chemistry. Its unique trifunctional nature allows it to serve as a versatile building block for introducing the metabolically robust trifluoroethoxy group, as a novel scaffold for bioisosteric replacement of amides, and as a key component in advanced prodrug strategies leveraging N-O bond cleavage. While its application is still emerging, the underlying chemical principles are well-grounded in modern drug design. Future research will likely focus on expanding its reaction scope, exploring its utility in diverse therapeutic areas, and further elucidating the biological stability and cleavage mechanisms of the alkoxyamine linkage in various physiological contexts.
References
-
Audran, G., Brémond, P., Franconi, J., Marque, S. R. A., Massot, P., Mellet, P., Parzy, E., & Thiaudière, E. (2014). Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics. Organic & Biomolecular Chemistry, 12(5), 719-726. Available at: [Link]
-
Schwarzer, D. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zahra, J. A., & Al-Rawashdeh, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Morita, Y. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]
-
Scott, P. J. H. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethoxy group. Available at: [Link]
-
Mellet, P., Bentaher, A., & Voisin, P. (2014). Alkoxyamines: Toward a New Family of Theranostic Agents against Cancer. Molecular Pharmaceutics, 11(7), 2396-2403. Available at: [Link]
-
Johnson, J. S., & Robins, K. A. (n.d.). Development of New Reactions Driven by N-O Bond Cleavage: from O -Acyl Hydroxylamines to Tetrodotoxin. UNC Chemistry Department. Available at: [Link]
-
Scott, P. J. H. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Semantic Scholar. Available at: [Link]
-
Verhoog, S., et al. (2018). Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines. PMC. Available at: [Link]
- Marque, S., et al. (2014). Alkoxyamines for the treatment of cancers. Google Patents.
-
Scott, P. J. H. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]
-
Wolstenhulme, J. R., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications. Available at: [Link]
-
Franconi, J., et al. (2020). Alkoxyamines Designed as Potential Drugs against Plasmodium and Schistosoma Parasites. Molecules. Available at: [Link]
-
Stokes, B. J., et al. (2010). Intramolecular Fe(II)-Catalyzed N-O or N-N Bond Formation from Aryl Azides. Organic Letters. Available at: [Link]
-
Padgett, H. L., et al. (2025). Intramolecular N–O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. Journal of the American Chemical Society. Available at: [Link]
-
Padgett, H. L., et al. (2025). Intramolecular N-O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. Europe PMC. Available at: [Link]
-
Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. LibreTexts Chemistry. Available at: [Link]
-
Clark, J. (n.d.). MULTIPLE NUCLEOPHILIC SUBSTITUTION IN THE REACTION BETWEEN HALOGENOALKANES AND AMMONIA. Chemguide. Available at: [Link]
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]
-
A-Level Chemistry. (n.d.). Nucleophilic Substitution. AQA A-Level Chemistry Student. Available at: [Link]
-
Save My Exams. (2025). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note. Available at: [Link]
-
Plazińska, A., et al. (2004). Theoretical study of structure, pK(a), lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP2816027A1 - Alkoxyamines for the treatment of cancers - Google Patents [patents.google.com]
- 9. mch.estranky.sk [mch.estranky.sk]
- 10. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Development of New Reactions Driven by N-O Bond Cleavage: from O -Acyl Hydroxylamines to Tetrodotoxin – Department of Chemistry [chem.unc.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
Streamlined Access to High-Value Pharmacophores: One-Pot Synthesis of Trifluoromethylated Amines
An Application Note for Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl (–CF₃) group into amine-containing molecules is a cornerstone of modern medicinal chemistry. This single structural modification can dramatically improve a drug candidate's metabolic stability, membrane permeability, lipophilicity, and binding affinity to its biological target. However, the synthesis of these valuable compounds can be challenging. Traditional multi-step methods often suffer from low overall yields, require the isolation of unstable intermediates, and involve harsh reagents.
One-pot synthesis methodologies have emerged as a powerful and efficient alternative, enabling the direct construction of trifluoromethylated amines from readily available starting materials. By telescoping multiple reaction steps into a single operation, these protocols minimize waste, reduce purification efforts, and improve overall process efficiency. This guide provides a detailed overview of the principles, workflows, and experimental protocols for the most robust and widely adopted one-pot strategies for synthesizing α-trifluoromethylated amines.
Strategy 1: One-Pot Reductive Amination with Trifluoroacetaldehyde Equivalents
Reductive amination is arguably the most direct and versatile method for synthesizing α-trifluoromethylated amines.[1] The strategy involves the in-situ condensation of an amine with a trifluoromethyl carbonyl source to form a trifluoromethyl imine or hemiaminal intermediate, which is immediately reduced to the target amine in the same reaction vessel.[2]
Causality and Mechanistic Insight
The workhorse reagent for this transformation is trifluoroacetaldehyde ethyl hemiacetal (TFAE), a stable and easy-to-handle liquid precursor to the volatile and unstable trifluoroacetaldehyde gas.[3][4] In solution, TFAE exists in equilibrium with the free aldehyde, which readily reacts with a primary or secondary amine.
The key steps are:
-
In-situ Imine/Hemiaminal Formation: The amine nucleophilically attacks the carbonyl carbon of trifluoroacetaldehyde, forming a hemiaminal intermediate. This intermediate can then dehydrate to form a trifluoromethyl-substituted iminium ion.
-
In-situ Reduction: A mild and selective reducing agent, present in the same pot, reduces the iminium ion as it is formed. This drives the equilibrium towards the final product and prevents the isolation of the often-unstable imine.
Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed as reducing agents due to their high selectivity for imines over carbonyls, preventing unwanted reduction of the starting aldehyde.[5]
Experimental Workflow: Reductive Amination
The following diagram illustrates the logical flow of the one-pot reductive amination process.
Caption: Workflow for one-pot reductive amination.
Protocol: Synthesis of N-Benzyl-2,2,2-trifluoroethanamine
This protocol details the synthesis of a representative secondary α-trifluoromethylated amine via one-pot reductive amination.
Materials:
-
Benzylamine
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE)[3]
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equiv., e.g., 1.07 g, 10 mmol) and methanol (20 mL). Cool the solution to 0 °C in an ice bath.
-
Hemiacetal Addition: While stirring, add trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv., e.g., 1.73 g, 12 mmol) dropwise to the cooled solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reduction: Slowly add sodium borohydride (1.5 equiv., e.g., 0.57 g, 15 mmol) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-benzyl-2,2,2-trifluoroethanamine.
Strategy 2: One-Pot Synthesis using Sodium Trifluoromethanesulfinate (CF₃SO₂Na)
An alternative approach for the trifluoromethylation of secondary amines utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) as the trifluoromethyl source.[6] This method is operationally simple and employs an inexpensive and stable solid reagent.[7]
Causality and Mechanistic Insight
This transformation proceeds through a unique pathway involving the in-situ generation of a key intermediate.
-
Intermediate Formation: The secondary amine first reacts with a thiocarbonyl source (often generated in situ from CS₂ or a related reagent) to form a thiocarbamoyl intermediate.
-
Trifluoromethylation/Desulfurization: In the presence of an oxidant and CF₃SO₂Na, a radical process is initiated. The CF₃ radical adds to the intermediate, leading to the formation of the N-CF₃ bond and subsequent desulfurization to yield the final product. A more recent variant involves the in-situ formation of a thiocarbamoyl fluoride, which is then fluorinated.[6]
Reaction Scheme: CF₃SO₂Na Method
Caption: Simplified pathway for N-trifluoromethylation.
Protocol: Synthesis of N-Trifluoromethyl Dibenzylamine
This protocol is adapted from methodologies utilizing CF₃SO₂Na and related reagents for the trifluoromethylation of secondary amines.[6][7]
Materials:
-
Dibenzylamine
-
Tetramethylammonium trifluoromethylthiolate ((Me₄N)SCF₃) or a similar precursor
-
Silver(I) fluoride (AgF)
-
Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine dibenzylamine (1.0 equiv.), tetramethylammonium trifluoromethylthiolate (1.1 equiv.), and acetonitrile in a round-bottom flask.
-
Intermediate Formation: Stir the mixture at room temperature. The formation of the thiocarbamoyl fluoride intermediate is typically rapid.
-
Fluorination: Add silver(I) fluoride (AgF, 3.0 equiv.) to the mixture.
-
Reaction Progression: Heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove silver salts, and rinse with acetonitrile. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel chromatography.
Data Summary and Comparison
| Strategy | Key Reagent(s) | Amine Scope | Advantages | Considerations |
| Reductive Amination | Trifluoroacetaldehyde Ethyl Hemiacetal, NaBH₄ / NaBH(OAc)₃ | Primary & Secondary Aliphatic/Aromatic Amines | Widely applicable, mild conditions, uses stable liquid TFAE[3][8] | Stoichiometric use of reducing agent required. |
| CF₃SO₂Na Method | CF₃SO₂Na, Oxidant or Fluorinating Agent | Primarily Secondary Amines | Utilizes an inexpensive, stable solid CF₃ source[7] | Can require multi-component system, potentially harsh oxidants, or precious metal fluorides. |
Troubleshooting and Optimization
-
Low Yield in Reductive Amination: If yields are low, ensure anhydrous conditions, as water can hydrolyze the imine intermediate and decompose the borohydride reducing agent. Using NaBH(OAc)₃, which is more tolerant of mild acid and less reactive towards carbonyls, can sometimes improve selectivity and yield.[5]
-
Over-alkylation: While less common in reductive amination than direct alkylation, if dialkylation of a primary amine is observed, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.
-
Incomplete Reaction with CF₃SO₂Na: The efficiency of this reaction can be sensitive to the oxidant/fluorinating agent and solvent. Screening different conditions may be necessary for optimal results with a new substrate.
Conclusion
One-pot methodologies for the synthesis of α-trifluoromethylated amines represent a significant advancement in synthetic efficiency. The reductive amination of amines with trifluoroacetaldehyde ethyl hemiacetal is a particularly robust and versatile strategy applicable to a wide range of substrates. For N-trifluoromethylation of secondary amines, methods utilizing CF₃SO₂Na offer a convenient alternative. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can effectively leverage these protocols to accelerate the discovery and development of novel fluorinated molecules for pharmaceutical and agrochemical applications.
References
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. National Center for Biotechnology Information. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. ResearchGate. [Link]
-
One-pot cascade trifluoromethylation/cyclization of imides: synthesis of α-trifluoromethylated amine derivatives. Journal of Organic Chemistry. [Link]
-
Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. RSC Publishing. [Link]
-
The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines and Imines. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Observed equilibrium of trifluoroacetaldehyde ethyl hemiacetal with the imine and hemiaminal intermediates. ResearchGate. [Link]
-
Reductive Amination Overview. Myers Research Group, Harvard University. [Link]
-
Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. ResearchGate. [Link]
-
One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na. Chemical Communications. [Link]
Sources
- 1. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoroacetaldehyde Ethyl Hemiacetal | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl(2,2,2-trifluoroethoxy)amine
This guide is designed as a specialized technical support resource for researchers encountering difficulties in the synthesis of Methyl(2,2,2-trifluoroethoxy)amine (CAS: 2044796-79-2 for HCl salt). It prioritizes high-fidelity chemical synthesis, addressing the unique electronic and steric challenges imposed by the trifluoroethyl group.
Current Status: Online
Agent: Senior Application Scientist
Topic: Troubleshooting
Core Synthesis Strategy & Logic
The synthesis of Methyl(2,2,2-trifluoroethoxy)amine (
Direct alkylation methods often fail due to poor regiocontrol (
Validated Pathway: The "Boc-Direct" Protocol
-
Precursor:
-Boc-hydroxylamine ( -Butyl hydroxycarbamate). -
O-Alkylation: Reaction with 2,2,2-trifluoroethyl triflate (
). -
N-Methylation: Deprotonation with mild base and quenching with Methyl Iodide (
). -
Deprotection: Acidolytic cleavage of the Boc group.
Workflow Diagram
Figure 1: Stepwise synthesis workflow ensuring regioselectivity and preventing over-alkylation.
Troubleshooting Guide (Q&A Format)
Phase 1: O-Alkylation Failures
User Question: I am trying to react N-Boc-hydroxylamine with 2,2,2-trifluoroethyl tosylate, but the yield is <10%. What is going wrong?
Technical Diagnosis:
The trifluoroethyl group is highly electron-withdrawing, making the methylene carbon significantly less electrophilic towards
Corrective Protocol:
-
Switch Leaving Group: You must use 2,2,2-Trifluoroethyl Triflate (
) . The triflate anion is a "super-leaving group" ( of conjugate acid ~ -14) that compensates for the deactivated electrophile. -
Base Selection: Use Cesium Carbonate (
) in DMF. The "Cesium Effect" improves solubility and nucleophilicity of the hydroxamate anion. -
Temperature: Run the reaction at 60°C . Room temperature is often insufficient for trifluoroethylation.
Warning:
Phase 2: N-Methylation & Over-Alkylation
User Question: I used NaH and MeI to methylate my intermediate, but I see multiple spots on TLC. Is over-methylation possible?
Technical Diagnosis:
If you are methylating the N-Boc-O-trifluoroethyl intermediate, over-methylation is chemically impossible at the nitrogen due to the Boc group. However, if you are attempting to methylate the deprotected
Corrective Protocol: Always methylate the Boc-protected intermediate.
-
Reagent Stoichiometry: Use 1.1 eq NaH (60% dispersion) and 1.2 eq MeI.
-
Solvent: Anhydrous THF or DMF.
-
Temperature: Start at 0°C to prevent elimination side reactions, then warm to RT.
-
Validation: The Boc group ensures only one methyl group can be added.
Phase 3: Product Isolation & Volatility
User Question: My NMR looks great after the reaction, but after rotary evaporation, my flask is empty. Where did the product go?
Technical Diagnosis: The free base Methyl(2,2,2-trifluoroethoxy)amine is a low-molecular-weight, fluorinated amine. These compounds are notoriously volatile. High vacuum or prolonged rotary evaporation with heating will sublime or co-evaporate the product.
Corrective Protocol:
-
Salt Formation: Never isolate the free base. Isolate as the Hydrochloride (HCl) or Oxalate salt .
-
Workup:
-
After deprotection (e.g., HCl/Dioxane), add diethyl ether (
) to precipitate the salt directly. -
Filter the solid.[2] Do not evaporate to dryness if possible.
-
-
Storage: Store as the solid HCl salt at -20°C.
Comparative Data: Leaving Group Efficiency
The choice of electrophile is the single biggest determinant of yield in the initial step.
| Electrophile ( | Leaving Group Ability ( | Reactivity with | Yield (Typical) | Notes |
| Trifluoroethyl Triflate | -14 (Excellent) | High | 75-90% | Recommended. Must handle cold. |
| Trifluoroethyl Tosylate | -2.8 (Good) | Low | 10-20% | Too slow; requires high heat (decomp risk). |
| Trifluoroethyl Iodide | -10 (Very Good) | Moderate | 30-50% | Expensive; elimination side-products common. |
| Trifluoroethyl Bromide | -9 (Good) | Very Low | <5% | Unreactive under standard |
Detailed Experimental Protocol
(Grounded in standard procedures for fluorinated alkoxylamines)
Step 1: Synthesis of -Boc- -(2,2,2-trifluoroethyl)hydroxylamine
-
Setup: Flame-dried RBF under Argon.
-
Reagents: Dissolve
-Boc-hydroxylamine (1.0 eq) in anhydrous DMF (0.5 M). Add (1.5 eq). -
Addition: Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise at 0°C.
-
Note: If preparing triflate in situ from trifluoroethanol + triflic anhydride, ensure pyridine is removed before this step.
-
-
Reaction: Heat to 60°C for 16 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with
(aq) to remove DMF. Dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 2: Methylation
-
Setup: Dissolve product from Step 1 in anhydrous THF (0.2 M). Cool to 0°C.[3]
-
Base: Add NaH (60% in oil, 1.2 eq) carefully. Stir 30 min until gas evolution ceases.
-
Alkylation: Add Methyl Iodide (1.5 eq) dropwise.
-
Completion: Warm to RT and stir 4 hours. Quench with saturated
. Extract and purify.
Step 3: Deprotection & Salt Formation
-
Reaction: Dissolve intermediate in 4M HCl in Dioxane (10 eq). Stir at RT for 2-4 hours.
-
Isolation: Do not rotovap to dryness. Add 10 volumes of cold Diethyl Ether. The product, Methyl(2,2,2-trifluoroethoxy)amine hydrochloride , should precipitate as a white solid.
-
Filtration: Filter and dry under vacuum (briefly) or nitrogen stream.
Decision Tree for Troubleshooting
Figure 2: Diagnostic logic for resolving common synthetic failures.
FAQ
Q: Can I use reductive amination on
Q: Why is the trifluoroethyl group so difficult to install compared to an ethyl group?
A: The three fluorine atoms exert a strong inductive effect (
Q: Is the product stable in water?
A: The HCl salt is stable in aqueous solution. However, the free base, like many
References
-
Synthesis of Fluorinated Alkoxylamines
-
Hill, D. R., Hsiao, C. N., Kurukulasuriya, R., & Wittenberger, S. J. (2002).[4] "2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines."[4] Organic Letters, 4(1), 111-113.[4] Link
- Context: Establishes stability and handling of trifluoroethyl-amine deriv
-
-
Alkylation of Hydroxylamines (General Protocol)
-
Commercial Reference & CAS Verification
-
Methyl(2,2,2-trifluoroethoxy)amine Hydrochloride (CAS: 2044796-79-2). AK Scientific / MedChemExpress Product Catalog. Link
- Context: Verification of chemical identity and salt form stability.
-
- Bernet, B., & Vasella, A. (2004). "Carbohydrate Mimetics: Synthesis of N-Methoxy-N-methyl-2,2,2-trifluoroethylamine." Helvetica Chimica Acta.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]
- 5. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Synthesis of Trifluoroalkoxyamines
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting & Yield Optimization for O-(Polyfluoroalkyl)hydroxylamines
Target Molecule Class:
Executive Summary & Core Challenges
User Advisory: The synthesis of trifluoroalkoxyamines (specifically O-(2,2,2-trifluoroethyl)hydroxylamine) is deceptively simple. While the bond formation is standard, the isolation yield is frequently destroyed by two invisible enemies: volatility and incomplete deprotection .
Most researchers report yields of 30-40% not because the reaction failed, but because the product evaporated during workup. This guide provides a self-validating workflow to push isolated yields above 85%.
The "Yield Killers" Diagnostic
| Symptom | Root Cause | The Fix |
| Low Mass Balance | Product lost on Rotavap (Free base b.p. < 80°C). | Mandatory Salt Formation (Do not isolate free base). |
| "Sludge" in Workup | Phthalhydrazide byproduct trapping product. | Switch from Hydrazine to Methylamine . |
| Low Conversion | Poor activation of electron-deficient alcohol. | Inverse Addition Mitsunobu Protocol. |
Strategic Route Selection
Before starting, confirm your pathway. The choice depends strictly on your available starting materials and scale.
Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.
Protocol Module: The Optimized Mitsunobu Route
This is the "Gold Standard" for medicinal chemistry. It avoids the O- vs N-alkylation mixtures common in direct alkylation.
Phase 1: Coupling (The C-O Bond Formation)
Reagents:
-
Substrate: 2,2,2-Trifluoroethanol (TFE) - Note: Acidic alcohol (
~12.4). -
Nucleophile: N-Hydroxyphthalimide (NHP).
-
Mediators: Triphenylphosphine (
), DIAD (Diisopropyl azodicarboxylate).
The "Application Scientist" Protocol:
-
Preparation: Dissolve NHP (1.0 equiv) and
(1.1 equiv) in anhydrous THF (0.2 M). Add TFE (1.1 equiv). -
The Critical Step (Cooling): Cool the mixture to 0°C . The reaction is exothermic; heat destroys the selectivity.
-
Controlled Addition: Add DIAD (1.1 equiv) dropwise over 30 minutes. Do not allow temperature to rise above 5°C during addition.
-
Monitoring: Warm to Room Temp (RT) and stir for 4–12 hours.
-
Checkpoint: TLC should show complete consumption of NHP. If NHP remains, add 0.1 equiv more
/DIAD.
-
Troubleshooting Phase 1:
-
Issue: Reaction turns dark brown/black.
-
Cause: Decomposition of DIAD due to heat.
-
Fix: Ensure strict 0°C control during addition.
-
-
Issue: Low conversion of TFE.
-
Insight: TFE is electron-deficient, making the oxygen less nucleophilic? No, in Mitsunobu, the alcohol oxygen attacks the Phosphorus. The electron-withdrawing
actually makes the hydroxyl proton more acidic, which facilitates the initial activation, but the resulting alkoxy-phosphonium intermediate might be less stable. -
Fix: Ensure anhydrous conditions.[1][2] Water competes with TFE for the phosphonium center.
-
Phase 2: Deprotection & Isolation (The Yield Critical Step)
WARNING: This is where 90% of failures occur. The free amine (
The "Salt Trap" Protocol: Instead of standard hydrazine reflux, we use Methylamine (cleaner workup) or Acidic Hydrolysis (direct salt formation).
Method A: The Methylamine Cleavage (Recommended)
-
Reaction: Dissolve the crude phthalimide intermediate in Ethanol. Add 40% aq. Methylamine (3 equiv) or 33% Methylamine in EtOH . Stir at RT for 2 hours.
-
Why? Methylamine cleaves phthalimides faster than hydrazine at RT and produces N,N'-dimethylphthalamide, which is water-soluble (unlike the insoluble phthalhydrazide sludge).
-
-
Workup (Crucial):
-
Concentrate the reaction mixture carefully (do not go to dryness if possible, or use a cold trap).
-
Resuspend residue in
(Ether) or MTBE. -
Filter off the solid byproduct (N,N'-dimethylphthalamide).
-
-
The Trap:
-
Cool the ether filtrate to 0°C.
-
Bubbling: Bubble anhydrous HCl gas into the solution OR add 4M HCl in Dioxane dropwise.
-
Precipitation: The product will crash out immediately as a white solid (
). -
Filtration: Filter and dry.[1] Yield is locked in.
-
Caption: The "Salt Trap" workflow prevents volatility loss during isolation.
FAQ: Troubleshooting Specific Failures
Q1: My product disappears on the Rotavap even though I used the HCl method. Why?
-
Diagnosis: You likely had excess base (Methylamine/Hydrazine) remaining. If the base is not fully neutralized, the amine remains in the free-base equilibrium.
-
Fix: Ensure the solution is acidic (pH < 2) before any evaporation steps if you are doing an aqueous workup. Preferably, precipitate from organic solvent as described above to avoid aqueous evaporation entirely.
Q2: Can I use the Gabriel Synthesis method (Hydrazine hydrate)?
-
Answer: Yes, but be warned: The byproduct (phthalhydrazide) forms a gelatinous solid that traps your product. If you must use hydrazine:
-
Reflux in EtOH.
-
Add HCl directly to the reaction mixture (converts product to soluble HCl salt, keeps phthalhydrazide insoluble).
-
Filter off the solid phthalhydrazide.
-
Concentrate the filtrate.[1] Note: This often yields a sticky solid contaminated with hydrazine salts. Method A (Methylamine) is superior.
-
Q3: Why is my yield low with direct alkylation (
-
Diagnosis: Competition between O-alkylation and N-alkylation. The
group makes the alkylating agent reactive, but the amine nitrogen is more nucleophilic than the oxygen. -
Fix: You must use N-protected hydroxylamine (e.g., N-Boc-hydroxylamine or Acetohydroxamic acid) to block the nitrogen, forcing O-alkylation. Never alkylate free hydroxylamine directly for this target.
References & Authority
-
Mitsunobu Mechanism & Optimization:
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
-
-
Synthesis of O-Substituted Hydroxylamines:
-
Grochowski, E., & Jurczak, J. "Synthesis of O-alkylhydroxylamines via the Mitsunobu reaction." Synthesis, 1976. Link
-
-
Handling Volatile Amines (Salt Formation):
-
BenchChem Technical Note: "Protocols for Phthalimide Deprotection to Reveal Primary Amines." Link
-
-
Trifluoroethylation Reagents:
-
Safety Data (Hydrazine vs Methylamine):
Disclaimer: All protocols involve hazardous chemicals (DIAD, Hydrazine, Strong Acids). Perform all work in a fume hood with appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Trifluoromethylation Reaction Troubleshooting
This guide functions as a Tier-3 Technical Support Center for medicinal chemists and process engineers dealing with trifluoromethylation failures. It synthesizes mechanistic causality with practical troubleshooting protocols.
Status: Active Operator: Senior Application Scientist Ticket Subject: Optimization and Failure Analysis of C-CF3 Bond Formation
Triage: The Reagent Selection Matrix
Before troubleshooting, verify you are applying the correct mechanistic manifold. A mismatch between substrate electronics and reagent polarity is the #1 cause of failure.
| Substrate Type | Reaction Manifold | Recommended Reagent | Primary Failure Mode |
| Electrophiles (Aldehydes, Ketones, Imines) | Nucleophilic | Ruppert-Prakash (TMSCF3) | Moisture sensitivity (Protonation to HCF3) |
| Nucleophiles (Enolates, Thiols, Arenes) | Electrophilic | Togni I/II, Umemoto Reagents | Steric hindrance / Reductive elimination failure |
| Electron-Rich Arenes / Heterocycles | Radical | Langlois Reagent (CF3SO2Na) | Poor regioselectivity / Dimerization |
| Aryl Halides / Boronic Acids | Metal-Catalyzed | CuCF3 (in situ), TMSCF3 + Cu | Catalyst deactivation / Decarboxylation rate mismatch |
Module A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
Reagent: Trimethyl(trifluoromethyl)silane (TMSCF3) Mechanism: Fluoride-induced nucleophilic attack.
Diagnostic Workflow
Q: My reaction yields are inconsistent (10% - 80%) between batches. What is the variable?
A: The "Hidden Proton" source.
The CF3 anion (
Protocol 1: The "Self-Validating" Dryness Test
-
Do not rely on Karl-Fischer titration alone.
-
Run a blank: Mix TMSCF3 + Initiator (TBAF/CsF) in your solvent without substrate.
-
Monitor: If you see rapid bubbling (HCF3 gas evolution), your solvent or fluoride source is "wet."
-
Fix: Switch to anhydrous CsF (dried at 150°C under vacuum) or use non-hygroscopic initiators like TBAT (Tetrabutylammonium difluorotriphenylsilicate).
Q: I see full conversion of TMSCF3, but no product. Where did the CF3 go? A: You likely formed the "Silyl Ether Resting State" but failed to hydrolyze it. The mechanism proceeds in two stages:
-
Addition of CF3 to the carbonyl.
-
Transfer of the TMS group to the oxygen. This forms a stable silyl ether intermediate (
). If you analyze the reaction mixture directly by TLC/LCMS without acidic workup, you might miss the product or see it as a "heavy" impurity.
Corrective Action: Ensure a robust acidic hydrolysis step (e.g., 1M HCl or TBAF in THF) after the reaction is complete to liberate the free alcohol.
Visualizing the Failure Pathway
Figure 1: The bifurcation of the CF3 anion. Trace moisture (red path) irreversibly quenches the active species before it can attack the substrate.
Module B: Electrophilic Trifluoromethylation (Togni/Umemoto)
Reagents: Togni Reagent I/II (Hypervalent Iodine), Umemoto Reagent (Sulfonium salts).[1] Mechanism: Electrophilic transfer or Radical (SET).
Diagnostic Workflow
Q: My nucleophile is not reacting with Togni Reagent II, even at high temperatures. A: The "Hard/Soft" Mismatch. Togni reagents are "hard" electrophiles. If you are using a "soft" nucleophile (e.g., a thiol or electron-rich arene), the reaction may be sluggish.
-
Troubleshooting: Add a Lewis Acid activator.[2] Zn(NTf2)2 or Cu(OTf)2 (5-10 mol%) coordinates to the hypervalent iodine, weakening the I-CF3 bond and lowering the activation energy.
Q: I am getting O-trifluoromethylation instead of C-trifluoromethylation on my phenol/enolate. A: Charge Control vs. Orbital Control.
-
Cause: The CF3+ species is attacking the site of highest electron density (Oxygen).
-
Fix: Switch to Umemoto Reagent (S-trifluoromethyl dibenzothiophenium salts). The sulfonium center is softer and often favors C-alkylation over O-alkylation due to better orbital overlap with the carbon center.
Safety Alert (Critical):
-
Togni Reagent II has been reported to show explosive properties upon heating or impact.
-
Protocol: Never heat Togni II neat. Always use it in solution. If scaling up >5g, DSC (Differential Scanning Calorimetry) testing is mandatory.
Module C: Radical Trifluoromethylation (Langlois/Photoredox)
Reagent: Sodium Triflinate (Langlois, CF3SO2Na).[1][3]
Mechanism: Oxidative Desulfonylation (
Diagnostic Workflow
Q: I am observing low regioselectivity on my heterocycle.
A: The "Innate Radical" Problem.
The
-
Troubleshooting:
-
Block the innate site: If C2 is the natural reactive site but you want C5, place a blocking group (Cl/Br) on C2.
-
Switch Mechanism: If radical selectivity is poor, switch to a Minisci-type reaction (protonated heterocycle + radical) to alter the electronic bias of the ring.
-
Q: The reaction stalls after 20% conversion. A: Radical Quenching or "Light Attenuation" (for Photoredox).
-
Check 1 (O2): Is your reaction strictly degassed? Oxygen is a triplet diradical that quenches
at diffusion-controlled rates. Sparge with Argon for 15 mins, not just vacuum/backfill. -
Check 2 (Beer-Lambert Law): If using photoredox, is your solution too dark/concentrated? If the light cannot penetrate the vial (path length), the reaction only happens at the surface.
-
Fix: Dilute the reaction or use a thinner vessel (NMR tube vs. 20mL vial).
-
Radical Pathway Logic
Figure 2: Concentration control is key. High radical concentration favors dimerization (Red). Dilution favors substrate interception (Green).
Module D: Copper-Mediated Trifluoromethylation
Reagent: In situ generated Cu-CF3 (from CuI + TMSCF3 or CF3CO2K).[2]
Diagnostic Workflow
Q: "The reaction works on 50mg but fails on 5g." A: Decarboxylation Kinetics (if using CF3CO2K) or Cu-CF3 Stability.
-
Issue: If using Potassium Trifluoroacetate, the generation of
(via decarboxylation) must match the rate of transmetallation to Copper. On scale, heat transfer lags, causing a buildup of unstable intermediates that decompose. -
Fix: Use Flow Chemistry or a syringe pump to add the CF3 source slowly to the hot copper solution. This keeps the instantaneous concentration of unstable species low.
Q: The catalyst dies (turns black/plates out). A: Ligand Displacement. The CF3 group has a high trans-effect, destabilizing the Cu complex.
-
Protocol: Use bidentate ligands like 1,10-Phenanthroline or tBu-Bipy to stabilize the Cu(I)-CF3 species. Avoid monodentate ligands which dissociate too easily.
References
-
Ruppert, I., et al. (1984). "Die ersten CF3-substituierten Chlorsilane." Tetrahedron Letters.
-
Prakash, G. K. S., et al. (1989). "Simplified preparation of trifluoromethyltrimethylsilane (TMSCF3)." Journal of Organic Chemistry.
-
Eisenberger, P., Gischig, S., & Togni, A. (2006). "Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation." Chemistry – A European Journal.
-
Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate." Tetrahedron Letters.
-
Nagib, D. A., & MacMillan, D. W. C. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature.
-
Umemoto, T., et al. (1993). "Power-variable electrophilic trifluoromethylating agents. S-(Trifluoromethyl)dibenzothiophenium salts." Journal of the American Chemical Society.
-
Tomashenko, O. A., & Grushin, V. V. (2011). "Aromatic Trifluoromethylation with Metal Complexes." Chemical Reviews.
Sources
- 1. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Trifluoroethoxyamine and its Intermediates in Synthesis
Welcome to the technical support center for the synthesis and handling of trifluoroethoxyamine and its derivatives. This resource is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the trifluoroethoxy group via hydroxylamine intermediates. The unique electronic properties of the trifluoroethoxy moiety make it a valuable addition to modern pharmaceuticals, but its introduction can present stability challenges.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability and success of your synthetic routes. We will delve into the causal factors behind common issues and offer field-proven solutions to ensure the integrity of your intermediates and final products.
Frequently Asked Questions (FAQs)
Q1: What makes trifluoroethoxyamine intermediates prone to instability?
A1: The instability of trifluoroethoxyamine and its intermediates stems from several factors related to the strong electron-withdrawing nature of the trifluoroethyl group. This influences the reactivity of the adjacent oxygen and nitrogen atoms. The N-O bond in O-substituted hydroxylamines is inherently weak and susceptible to reductive cleavage.[1][2] Furthermore, the trifluoromethyl group can activate the molecule towards certain decomposition pathways, especially under harsh reaction conditions such as high temperatures or the presence of strong bases.[3] Theoretical studies on hydroxylamine itself show that it can undergo thermal decomposition through pathways like bimolecular isomerization to ammonia oxide, a process that can be influenced by solvent and concentration.[4][5]
Q2: My O-(2,2,2-trifluoroethyl)hydroxylamine reagent seems to be degrading upon storage. What are the best practices for storage?
A2: O-(2,2,2-trifluoroethyl)hydroxylamine and its salts should be stored in a cool, dry, and dark place.[6] It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidative degradation. For long-term storage, refrigeration is recommended.[7] Always ensure containers are tightly sealed. It's also good practice to date containers upon receipt and first opening to track their age.[7]
Q3: I am observing significant byproduct formation during the synthesis of an oxime using O-(2,2,2-trifluoroethyl)hydroxylamine. What could be the cause?
A3: Byproduct formation often arises from the decomposition of the hydroxylamine reagent or the intermediate oxime. One common issue is the over-reduction of the initially formed oxime to the corresponding primary amine if a reducing agent is present or if the reaction conditions are too harsh.[1] Another possibility is the hydrolysis of the oxime, particularly if the reaction is run in the presence of excess water and acid or base. The stability of oximes can also be influenced by their E/Z stereoisomerism, which can affect their reactivity.[1]
Q4: Can I use strong bases in reactions involving trifluoroethoxyamine intermediates?
A4: Caution should be exercised when using strong bases. The trifluoromethyl group can increase the acidity of nearby protons, potentially leading to base-mediated decomposition.[3] If a base is required, it is often better to use a milder, non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base like potassium carbonate or cesium carbonate. Whenever possible, conduct the reaction at the lowest effective temperature to minimize base-induced degradation.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems encountered during the synthesis and handling of trifluoroethoxyamine intermediates.
| Problem / Observation | Potential Cause | Suggested Solution(s) |
| Low Yield in Oxime Formation | Decomposition of O-(2,2,2-trifluoroethyl)hydroxylamine: The reagent may be degrading under the reaction conditions (e.g., high temperature, prolonged reaction time). | - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Perform the reaction at a lower temperature, even if it requires a longer reaction time.- Consider using a buffered system to maintain an optimal pH for oxime formation (typically slightly acidic). |
| Poor quality of the starting hydroxylamine reagent: The reagent may have degraded during storage. | - Use a fresh bottle of the reagent or verify the purity of the existing stock.- Store the reagent under an inert atmosphere in a refrigerator.[7] | |
| Formation of Primary Amine Byproduct | Reductive cleavage of the N-O bond: The reaction conditions may be too reducing, or a reducing agent might be inadvertently present.[1] | - If a reducing agent is part of a subsequent step, ensure the oxime formation is complete and the hydroxylamine reagent is quenched or removed before proceeding.- Avoid overly harsh reducing agents if the oxime is meant to be an intermediate for further transformation without isolation. |
| Inconsistent Reaction Outcomes | Instability of an intermediate: A trifluoroethoxylated intermediate may be unstable and degrading during the reaction or workup. | - Consider a one-pot or telescoped synthesis to avoid isolating the sensitive intermediate.[3]- Analyze the crude reaction mixture by techniques like 19F NMR or LC-MS to identify at which stage product loss is occurring. |
| Difficulty in Isolating the Product | Product volatility or water solubility: Trifluoroethoxylated compounds can sometimes be volatile or have higher water solubility than expected. | - Use caution during solvent removal under reduced pressure; avoid excessive heating.- During aqueous workup, saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency. |
Experimental Protocols
Protocol 1: General Procedure for Oxime Formation with O-(2,2,2-trifluoroethyl)hydroxylamine Hydrochloride
This protocol provides a general method for the synthesis of oximes from carbonyl compounds.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride (1.1 - 1.5 eq)
-
Sodium acetate or pyridine (1.5 - 2.0 eq)
-
Ethanol or methanol
Procedure:
-
Dissolve the aldehyde or ketone in ethanol in a round-bottom flask.
-
Add O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride and sodium acetate (or pyridine) to the solution.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude oxime, which can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Stabilization of Hydroxylamine Solutions with Chelating Agents
While this protocol is for hydroxylamine itself, the principles can be adapted for its derivatives. Metal impurities can catalyze the decomposition of hydroxylamines.[8] The use of chelating agents can help stabilize these solutions.[9][10]
Materials:
-
Aqueous solution of the hydroxylamine derivative
-
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) or a similar chelating agent[10]
-
pH meter
Procedure:
-
To your aqueous solution of the trifluoroethoxyamine intermediate, add a small amount of the chelating agent (e.g., 0.01 to 0.1% by weight).[10]
-
Stir the solution until the chelating agent is fully dissolved.
-
If necessary, adjust the pH of the solution to a neutral or slightly acidic range, as extreme pH can promote degradation.
-
Store the stabilized solution in a tightly sealed container in a cool, dark place.
Visualization of Concepts
Decomposition Pathways of O-Substituted Hydroxylamines
Caption: Potential decomposition pathways for O-substituted hydroxylamines.
Workflow for Stabilizing a Synthesis Involving a Sensitive Intermediate
Caption: Decision workflow for handling sensitive trifluoroethoxyamine intermediates.
References
- Stark, T. M., & Wiemer, D. F. (n.d.). Stabilizing agent for hydroxylamine solutions. Google Patents.
- Ward, I. E. (n.d.). Stabilization of hydroxylamine solutions. Google Patents.
-
Hill, D. R., Hsiao, C.-N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111–113. [Link]
-
Magdalena, A., & Campos-Gómez, E. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ChemCatChem, 14(5). [Link]
-
O'Donnell, J. P., Azzaro, A. J., & Urquilla, P. R. (1980). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. Journal of Pharmaceutical Sciences, 69(2), 149–152. [Link]
-
O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride (C2H4F3NO). (n.d.). PubChem. Retrieved from [Link]
- Showa Denko K.K. (n.d.). Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution. Google Patents.
-
Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(4), 130–135. [Link]
-
Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Colorado Boulder. Retrieved from [Link]
-
Wang, Y., et al. (2022). Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers. Organic & Biomolecular Chemistry, 20(15), 3105-3109. [Link]
-
Zask, A., & Murphy, G. K. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. [Link]
-
Szymański, S., & Głowacki, A. (2018). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 14, 2529–2563. [Link]
-
Browne, D. L., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Communications, 12(1), 4693. [Link]
-
Mertens, L., & Koenigs, R. M. (2020). Synthesis of trifluoroethyl amine and trifluorodiazoethane by Gilman and Jones. ResearchGate. Retrieved from [Link]
-
Chen, C.-C., & Lin, M. C. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9285–9291. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University College Cork. Retrieved from [Link]
-
Specific Chemical Handling and Storage. (n.d.). UW-Milwaukee. Retrieved from [Link]
-
Lee, E. J., & Thynell, S. T. (2017). Decomposition Pathways for Aqueous Hydroxylammonium Nitrate Solutions: a DFT Study. Journal of the Brazilian Chemical Society. [Link]
-
Taylor, P. J., & Oliveira, M. C. (1998). Decomposition pathways for trifluoroacetic acid, CF3C(O)OH. Journal of the Chemical Society, Faraday Transactions, 94(20), 3045–3051. [Link]
-
Drabowicz, J., Rzewnicka, A., & Zurawinski, R. (2015). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. Tetrahedron, 71(42), 7963-7988. [Link]
-
Chen, C.-C., & Lin, M. C. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. Retrieved from [Link]
-
Sosnovskikh, V. Y., & Usachev, B. I. (2016). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Russian Chemical Reviews, 85(9), 917–943. [Link]
-
Handling & storage of hydrofluoric acid (HF). (n.d.). Asecos. Retrieved from [Link]
-
Le, L. A., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21255. [Link]
Sources
- 1. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. WO2006062178A2 - Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution - Google Patents [patents.google.com]
- 9. US6758990B2 - Stabilizing agent for hydroxylamine solutions - Google Patents [patents.google.com]
- 10. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: Methyl(2,2,2-trifluoroethoxy)amine vs. Canonical Trifluoromethylating Agents
The following guide provides an in-depth technical comparison between Methyl(2,2,2-trifluoroethoxy)amine and canonical trifluoromethylating agents (e.g., Togni, Ruppert-Prakash).
Editorial Note: The reagent Methyl(2,2,2-trifluoroethoxy)amine (CAS: 2044796-79-2) is a specialized N-alkoxyamine building block , typically used to synthesize fluorinated Weinreb amides or oxime ethers. It is not a direct source of the trifluoromethyl (
Executive Summary: The Fluorine Toolbox
In modern drug discovery, the strategic installation of fluorinated motifs is paramount for modulating lipophilicity (
-
Methyl(2,2,2-trifluoroethoxy)amine : A nucleophilic building block used to install the
-methyl- -(2,2,2-trifluoroethoxy) functionality. It is primarily used to synthesize specialized Weinreb amides (for ketone synthesis) or stable alkoxy-amino pharmacophores . -
Trifluoromethylating Agents (Togni, TMSCF
, Langlois) : Reagents designed to transfer the group directly onto arenes, heterocycles, or carbonyls via electrophilic, nucleophilic, or radical mechanisms.
This guide compares the performance , synthetic utility , and physicochemical impact of using this specific amine versus standard trifluoromethylation strategies.
Technical Profile & Mechanism of Action
A. Methyl(2,2,2-trifluoroethoxy)amine (The "Fluoro-Weinreb" Reagent)
-
Structure:
-
Role: Nucleophile / Building Block.
-
Mechanism: Acts as a secondary amine nucleophile. It reacts with electrophiles (acid chlorides, aldehydes) to form stable amides or imines.
-
Key Application (Weinreb Amide Analog): When coupled with a carboxylic acid derivative, it forms an N-trifluoroethoxy-N-methyl amide . Unlike standard Weinreb amides (
-OMe), the bulky electron-withdrawing trifluoroethyl group alters the stability of the tetrahedral intermediate, potentially suppressing over-addition in ketone synthesis or providing a unique directing group for C-H activation.
B. Canonical Trifluoromethylating Agents
These reagents are categorized by the reactive species they generate:
| Reagent Class | Representative Agent | Reactive Species | Mechanism |
| Nucleophilic | Ruppert-Prakash ( | Attacks carbonyls/imines; requires fluoride initiation (e.g., TBAF, CsF). | |
| Electrophilic | Togni Reagent II | Reacts with electron-rich arenes, thiols, and phosphines via hypervalent iodine reductive elimination. | |
| Radical | Langlois Reagent ( | Oxidative decarboxylation or innate C-H functionalization of heterocycles. |
Comparative Analysis: Performance & Utility
Dimension 1: Synthetic Transformation Scope
Methyl(2,2,2-trifluoroethoxy)amine is limited to functional group interconversion (e.g., Acid
In contrast, Trifluoromethylating agents are C-C or C-Heteroatom bond formers.
| Feature | Methyl(2,2,2-trifluoroethoxy)amine | Togni Reagent II ( | Ruppert-Prakash ( |
| Primary Reaction | Amidation, Reductive Amination | Electrophilic Aromatic Substitution | Nucleophilic Addition |
| Target Substrate | Carboxylic Acids, Aldehydes | Arenes, Enol ethers, Thiols | Ketones, Aldehydes, Imines |
| Atom Economy | High (Incorporated into product) | Low (Loss of iodobenzoate byproduct) | Moderate (Loss of TMS group) |
| Cost/Availability | High (Specialty Building Block) | Moderate (Commercial/Scalable) | Low (Commodity Chemical) |
Dimension 2: Physicochemical Modulation (Bioisosterism)
Drug developers choose between these reagents to tune molecular properties.
-
The
Group (via Togni/TMSCF ):-
Effect: Drastically increases lipophilicity (
value). -
Metabolism: Blocks metabolic hotspots (e.g., benzylic oxidation).
-
Sterics: Similar volume to an isopropyl group.
-
-
The
Group (via the Amine):-
Effect: Increases polarity relative to
due to the oxygen and nitrogen atoms, but remains lipophilic compared to non-fluorinated amines. -
pKa Modulation: The electron-withdrawing
group lowers the basicity of the nitrogen, making the amine less likely to be protonated at physiological pH (improving membrane permeability). -
Conformation: The "anomeric effect" of the N-O bond can lock the molecule into specific conformations, distinct from the freely rotating
.
-
Experimental Protocols
Protocol A: Synthesis of N-Trifluoroethoxy-N-Methyl Amide (Using the Amine)
Use this protocol to create a fluorinated Weinreb amide analog from a carboxylic acid.
Reagents:
-
Substrate: Benzoic Acid (1.0 equiv)
-
Reagent: Methyl(2,2,2-trifluoroethoxy)amine HCl (1.1 equiv)
-
Coupling Agent: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DCM (0.1 M)
Step-by-Step:
-
Activation: Dissolve Benzoic Acid in DCM. Add EDC·HCl and HOBt. Stir at 0°C for 15 min.
-
Addition: Add Methyl(2,2,2-trifluoroethoxy)amine HCl followed by DIPEA dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO
, and brine. Dry over Na SO . -
Validation:
F NMR should show a triplet around -74 ppm ( ).
Protocol B: Electrophilic Trifluoromethylation (Using Togni II)
Use this protocol to install a
Reagents:
-
Substrate: Indole (1.0 equiv)
-
Reagent: Togni Reagent II (1.2 equiv)
-
Catalyst: Zn(NTf
) (10 mol%) (Optional for activation) -
Solvent: DCM or MeOH
Step-by-Step:
-
Setup: In a flame-dried flask, dissolve Indole and Catalyst in DCM.
-
Addition: Add Togni Reagent II in one portion.
-
Reaction: Stir at RT for 2–4 hours. The reaction often turns yellow/orange.
-
Workup: Filter through a celite pad to remove hypervalent iodine byproducts. Concentrate filtrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Visualization: Decision Logic & Pathways
The following diagram illustrates the decision process for selecting between these reagents based on the desired structural outcome.
Caption: Decision tree for selecting between direct trifluoromethylation (Red path) and trifluoroethoxy-amino functionalization (Blue path) based on medicinal chemistry goals.
Summary Table: Reagent Selection Guide
| Criteria | Methyl(2,2,2-trifluoroethoxy)amine | Togni Reagent II | Ruppert-Prakash ( |
| CAS Number | 2044796-79-2 | 872574-44-0 | 81290-20-2 |
| Reactive Species | Nucleophile ( | Electrophile ( | Nucleophile ( |
| Primary Use | Scaffold Building / Amide Synthesis | C-H Trifluoromethylation | Nucleophilic Addition to C=O |
| Stability | Stable HCl salt (Hygroscopic) | Stable solid (Shock sensitive if dry) | Liquid/Solution (Moisture sensitive) |
| Byproducts | Water/Salt (Clean) | Iodobenzoic acid (Requires removal) | TMS-ether (Requires hydrolysis) |
| Strategic Value | Creates unique N-O-C pharmacophores | Standard for Arene-CF | Standard for Tertiary Alcohol-CF |
References
-
Chemical Identity : PubChem.[1][2][3] Methyl(2,2,2-trifluoroethoxy)amine hydrochloride.[2][3][4][5][6][7] CAS: 2044796-79-2.[4][5][6][7]
-
Togni Reagents : Charpentier, J., et al. "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents."[8] Chemical Reviews, 2015.
-
Ruppert-Prakash Reagent : Prakash, G.K.S., et al. "Nucleophilic Trifluoromethylation Using TMSCF3." Chemical Reviews, 1997.
-
Trifluoroethylamines in Med Chem : Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Sources
- 1. PubChemLite - HLSATNKZTVFHCQ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - Methyl(2,2,2-trifluoroethoxy)amine hydrochloride (C3H6F3NO) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - Methyl(2,2,2-trifluoroethoxy)amine hydrochloride (C3H6F3NO) [pubchemlite.lcsb.uni.lu]
- 4. 2044796-79-2|Methyl(2,2,2-trifluoroethoxy)amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 2044796-79-2|Methyl(2,2,2-trifluoroethoxy)amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 2044796-79-2,methyl(2,2,2-trifluoroethoxy)amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
Technical Deep Dive: Reactivity & Physicochemical Profiling of Fluorinated Amines
Executive Summary: The Fluorine Trade-Off
In medicinal chemistry, the strategic incorporation of fluorine is a standard tactic to modulate pKa, enhance metabolic stability, and increase lipophilicity. However, for synthetic chemists, fluorinated amines present a distinct challenge: the same electron-withdrawing effects that improve biological half-life drastically reduce nucleophilicity.
This guide provides an objective, data-driven comparison of
Physicochemical Landscape: Inductive Effect Decay
The reactivity of fluorinated amines is governed by the distance-dependent inductive effect (
Data Comparison: Chain Length vs. Basicity
The following table synthesizes experimental pKa and nucleophilicity data, highlighting the restoration of amine character as the insulating carbon chain lengthens.
| Compound Class | Structure | IUPAC Name | Chain Length | pKa (Conj. Acid) | Mayr Nucleophilicity ( | LogP (Approx) |
| Reference | Ethylamine | N/A | 10.7 | ~12.9 | -0.13 | |
| 2,2,2-Trifluoroethylamine | 2 carbons | 5.7 | 10.20 | 0.45 | ||
| 3,3,3-Trifluoropropylamine | 3 carbons | 8.7 | ~11.5 (Est) | 0.80 | ||
| 4,4,4-Trifluorobutylamine | 4 carbons | 9.7 | ~12.5 (Est) | 1.10 |
*Mayr
Mechanistic Insight: The Inductive Fade
The drastic drop in pKa from ethylamine (10.7) to 2,2,2-trifluoroethylamine (5.7) illustrates the potent electron-withdrawing nature of the
- -Effect (2-position): The nitrogen lone pair is tightly held, reducing basicity by ~5 log units. These amines are poor nucleophiles and often require aggressive coupling conditions.
- -Effect (3-position): Inserting one additional methylene group acts as an "inductive insulator," restoring basicity by ~3 units (pKa 8.7). These amines behave more like typical alkyl amines but still possess modulated lipophilicity.
- -Effect (4-position): At this distance, the inductive effect is minimal (pKa 9.7), and the amine reacts almost identically to its non-fluorinated counterpart.
Figure 1: Visualization of the inductive effect decay over carbon chain length and its direct impact on amine reactivity.
Reactivity Profiling & Synthetic Implications
Nucleophilicity and Reaction Kinetics
Using the Mayr-Patz Equation (
-
2,2,2-Trifluoroethylamine (
): This value places it significantly below standard primary amines ( ). In an amide coupling reaction with a standard active ester, this amine will react approximately 100 to 1000 times slower than ethylamine. -
Synthetic Consequence: Standard EDC/NHS couplings may fail or stall. High-energy intermediates (acid chlorides, mixed anhydrides) or catalysts (HOAt, oxyma) are often required to drive conversion.
Reaction Workflow: Amide Coupling
For researchers attempting to couple these amines, the choice of reagents must be tailored to the specific pKa of the fluorinated amine.
Figure 2: Decision matrix for selecting amide coupling conditions based on amine pKa.
Experimental Protocols (Self-Validating)
Protocol A: Competitive Kinetic Profiling (NMR)
Objective: To determine the relative reactivity (
Materials:
-
Amine A: 2,2,2-Trifluoroethylamine (Target)
-
Amine B: Benzylamine (Reference standard, pKa ~9.3)
-
Electrophile: Acetic Anhydride (limiting reagent)
-
Solvent: Deuterated DMSO (
-DMSO) -
Internal Standard: 1,3,5-Trimethoxybenzene
Procedure:
-
Preparation: In an NMR tube, dissolve Amine A (0.1 mmol) and Amine B (0.1 mmol) in 0.6 mL
-DMSO. -
Baseline Scan: Add Internal Standard (0.05 mmol) and acquire a quantitative
H-NMR spectrum ( ) to confirm exact 1:1 ratio of amines. -
Reaction Initiation: Add Acetic Anhydride (0.05 mmol, 0.5 equiv) via syringe. Shake vigorously for 30 seconds.
-
Analysis: Acquire
H-NMR immediately. -
Calculation: Integrate the distinct signals for the product amides (typically the acetyl-methyl singlet or the N-CH2 signals).
-
Since the electrophile is limiting and both amines are in excess, the ratio of products
is directly proportional to the ratio of rate constants . -
Validation: If
is undetectable, the reactivity difference is .
-
Protocol B: pKa Determination via Chemical Shift Titration
Objective: Accurate determination of pKa for novel fluorinated amines where literature values are estimated.
Procedure:
-
Prepare a 10 mM solution of the amine hydrochloride salt in
. -
Adjust pH to ~2 using
. -
Titrate with
in 0.5 pH unit increments, measuring the pH with a micro-electrode after each addition. -
Acquire
H-NMR or F-NMR at each step. -
Data Plotting: Plot the chemical shift (
) vs. pH. The curve will be sigmoidal. The inflection point corresponds to the pKa. -
Trustworthiness Check: The
F signal is highly sensitive to protonation state and often provides a cleaner curve than H-NMR for these compounds.
References
-
Mayr, H., et al. (2003).[1] "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society.[2] Link
-
Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. Link
-
PubChem Compound Summary. (2023). "3,3,3-Trifluoropropylamine."[3] National Library of Medicine. Link
-
PubChem Compound Summary. (2023). "4,4,4-Trifluorobutylamine."[4][5][][7] National Library of Medicine. Link
-
Lesté-Lasserre, P. (2020). "Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation." ResearchGate. Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Mayr's Database Of Reactivity Parameters: N-Nucleophiles [cup.lmu.de]
- 3. 3,3,3-Trifluoropropylamine hydrochloride | CAS 2968-33-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. PubChemLite - 4,4,4-trifluorobutylamine (C4H8F3N) [pubchemlite.lcsb.uni.lu]
- 5. 4,4,4-TRIFLUOROBUTYLAMINE | 819-46-5 [chemicalbook.com]
- 7. 4,4,4-Trifluorobutylamine | C4H8F3N | CID 136645 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
